molecular formula C9H8BrNO B11721427 N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine

N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine

Cat. No.: B11721427
M. Wt: 226.07 g/mol
InChI Key: AAKSFBFMXXWCSH-UHFFFAOYSA-N
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Description

N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine is a chemical compound characterized by the presence of a bromine atom attached to a dihydroindenylidene group, which is further linked to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine typically involves the bromination of 2,3-dihydroindene followed by the introduction of the hydroxylamine group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. Subsequent reactions with hydroxylamine derivatives yield the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxylamine group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-2,3-dihydroinden-1-ylidene)malononitrile
  • N-(6-bromo-2,3-dihydroinden-1-ylidene)-4-methylbenzenesulfonohydrazide

Uniqueness

N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine is unique due to its specific combination of a bromine-substituted dihydroindene core and a hydroxylamine group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(11-12)8(6)5-7/h1,3,5,12H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKSFBFMXXWCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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